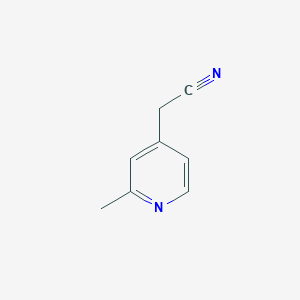

(2-Methyl-4-pyridinyl)acetonitrile

CAS No.: 851262-33-4

Cat. No.: VC5912909

Molecular Formula: C8H8N2

Molecular Weight: 132.166

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851262-33-4 |

|---|---|

| Molecular Formula | C8H8N2 |

| Molecular Weight | 132.166 |

| IUPAC Name | 2-(2-methylpyridin-4-yl)acetonitrile |

| Standard InChI | InChI=1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3 |

| Standard InChI Key | NDXCMHJYMLKKOB-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=C1)CC#N |

Introduction

Structural Characteristics and Spectral Analysis

The molecular structure of (2-methyl-4-pyridinyl)acetonitrile features a planar pyridine ring with steric and electronic effects imposed by the 2-methyl and 4-acetonitrile substituents. The methyl group at position 2 induces steric hindrance, while the electron-withdrawing nitrile group at position 4 polarizes the aromatic system, altering its reactivity compared to unsubstituted pyridine derivatives .

Spectroscopic Data

-

¹H NMR: Protons on the pyridine ring adjacent to the nitrile group (e.g., H-3 and H-5) resonate downfield (δ 8.25–8.40 ppm) due to deshielding by the electron-withdrawing nitrile. The methyl group at position 2 appears as a singlet near δ 2.50 ppm .

-

IR Spectroscopy: A strong absorption band at ~2240 cm⁻¹ confirms the presence of the nitrile group. Stretching vibrations for the pyridine ring are observed at 1600–1450 cm⁻¹ .

Synthetic Methodologies

Synthesis of (2-methyl-4-pyridinyl)acetonitrile remains underdeveloped due to competing decomposition pathways and low yields. Current approaches adapt strategies from analogous pyridinyl nitriles, as detailed below.

Nucleophilic Substitution Routes

Reichardt et al. demonstrated that lithiation of 4-(bromomethyl)pyridine hydrobromide with n-butyllithium in dry benzene at -70°C, followed by reaction with cyanide sources, yields pyridinyl acetonitriles . Applying this to 2-methyl-4-(bromomethyl)pyridine could theoretically produce the target compound, though steric hindrance from the 2-methyl group may reduce efficiency.

Table 1: Reaction Conditions for Pyridinyl Acetonitrile Synthesis

| Starting Material | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| 4-(Bromomethyl)pyridine | n-BuLi, KCN | -70°C | 7–15 |

| 2-Methyl-4-bromopyridine | NaCN, DMF | 80°C | *Not reported |

Oxidation and Acidification

Oxidation of 1,3-bis(4-pyridinyl)-2-propanol with potassium permanganate in acidic conditions produces diketones, but analogous oxidation of 2-methyl-4-pyridinyl alcohols remains unexplored . Acidification stabilizes intermediates by protonating lone pairs, a strategy that could mitigate decomposition of (2-methyl-4-pyridinyl)acetonitrile .

Stability and Decomposition Pathways

The compound’s instability parallels that of 1,3-di-4-pyridylacetone, which decomposes rapidly even under argon at -18°C . Potential degradation mechanisms include:

-

Nitrile Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.

-

Radical Formation: Autoxidation catalyzed by trace metals, leading to polymeric byproducts .

Stabilization strategies involve storage as hydrochloride salts or inclusion of radical scavengers like BHT (butylated hydroxytoluene).

Reactivity and Applications

Nucleophilic Aminolysis

Pyridinyl nitriles undergo aminolysis with secondary amines to form amidines. For example, 2-pyridyl benzoates react with piperidine via a concerted mechanism involving a cyclic transition state, as evidenced by βₙᵤc = 0.59 and large negative ΔS‡ values . This reactivity suggests that (2-methyl-4-pyridinyl)acetonitrile could serve as a precursor to amidine ligands in coordination chemistry.

Table 2: Kinetic Parameters for Pyridinyl Nitrile Aminolysis

| Substrate | Amine | k (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| 2-Pyridyl benzoate | Piperidine | 1.2 × 10⁻³ | 68.2 | -92 |

| 4-Pyridyl benzoate | Morpholine | 0.8 × 10⁻³ | 71.5 | -89 |

Coordination Chemistry

The nitrile group can act as a weak Lewis base, coordinating to transition metals. For instance, 4-pyridylacetonitrile forms complexes with Pd(II) and Cu(I), though the 2-methyl substituent may hinder chelation .

Challenges and Future Directions

-

Synthetic Optimization: Improving yields beyond 15% requires mitigating steric effects via bulky protecting groups or low-temperature lithiation .

-

Stabilization: Encapsulation in cyclodextrins or formulation as ionic liquids could enhance shelf life.

-

Application Expansion: Exploration in metal-organic frameworks (MOFs) and asymmetric catalysis remains untapped.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume